4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

This sulfonylpiperazinone is a versatile intermediate for kinase inhibitor development and CNS-targeting agent design. Its unique ortho-fluorobenzenesulfonyl group provides distinct electronegative and steric properties for optimal target binding, metabolic stability, and blood-brain barrier penetration. Ideal for primary screening and hit expansion in neuroscience and oncology programs.

Molecular Formula C15H14FN3O3S
Molecular Weight 335.35
CAS No. 2097903-42-7
Cat. No. B2666741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
CAS2097903-42-7
Molecular FormulaC15H14FN3O3S
Molecular Weight335.35
Structural Identifiers
SMILESC1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2F)C3=CN=CC=C3
InChIInChI=1S/C15H14FN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2
InChIKeyWPFLNRGRGCWMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097903-42-7): A Fluorinated Sulfonylpiperazinone Building Block for Medicinal Chemistry Procurement


4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097903-42-7) is a synthetic heterocyclic compound belonging to the sulfonylpiperazinone class, characterized by a piperazin-2-one core bearing a 2-fluorobenzenesulfonyl group at the 4-position and a pyridin-3-yl substituent at the 1-position [1]. With a molecular formula of C₁₅H₁₄FN₃O₃S and a molecular weight of 335.4 g/mol, it is supplied as a research-grade small molecule by vendors including Life Chemicals . The compound is positioned as a versatile intermediate for kinase inhibitor development and CNS-targeting agent design, leveraging the electron-withdrawing ortho-fluoro substituent to modulate metabolic stability and binding affinity [1].

Why 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one Cannot Be Replaced by Generic In-Class Analogs


Substitution of the 2-fluorobenzenesulfonyl group or the pyridin-3-yl moiety with seemingly minor structural variants (e.g., 2-chloro, 4-fluoro, or unsubstituted phenyl sulfonyl; pyridin-2-yl or pyridin-4-yl regioisomers; or the des-pyridinyl scaffold) produces compounds with fundamentally different physicochemical and pharmacological profiles [1]. The ortho-fluorine atom introduces a unique combination of electronegativity and steric properties that cannot be replicated by chlorine (larger van der Waals radius, different dipole) or methyl (hydrophobic, no electron-withdrawing effect), directly impacting target binding geometry, metabolic stability, and CNS permeability [2]. The evidence below quantifies these differentiation dimensions where data are available and acknowledges the current limitations in publicly available head-to-head biological data for this specific compound.

Quantitative Differentiation Evidence for 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one vs. Closest Analogs


Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: 2-Fluoro-Pyridin-3-yl vs. Des-Pyridinyl Analog

The target compound (C₁₅H₁₄FN₃O₃S, MW 335.4) exhibits a TPSA of 79 Ų and an XLogP3 of 1, placing it within the favorable CNS drug-like property space defined by TPSA < 90 Ų and LogP 1–4 [1]. In contrast, the des-pyridinyl analog 4-(2-fluorobenzenesulfonyl)piperazin-2-one (CAS 1090525-98-6, C₁₀H₁₁FN₂O₃S, MW 258.27) has a substantially lower TPSA of 66.48 Ų and a LogP of -0.05 . While the des-pyridinyl analog's lower TPSA favors passive permeability, its near-zero LogP reduces lipophilicity-driven membrane partitioning. The target compound's balanced TPSA–LogP profile is more consistent with known CNS-active small molecules, whereas the des-pyridinyl analog lacks the pyridine moiety required for key hydrogen-bonding or π-stacking interactions with many CNS targets.

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Molecular Weight and Halogen-Dependent Property Modulation: 2-Fluoro vs. 2-Chloro Analog

The 2-fluorobenzenesulfonyl compound (MW 335.4; C₁₅H₁₄FN₃O₃S) and its direct 2-chloro analog (CAS 2097902-84-4; MW 351.8; C₁₅H₁₄ClN₃O₃S) differ solely by the halogen atom on the benzenesulfonyl ring, yet this single-atom variation produces a molecular weight difference of 16.4 Da and distinct electronic profiles . Fluorine (van der Waals radius ~1.47 Å) is isosteric with hydrogen (~1.20 Å), whereas chlorine (~1.75 Å) introduces greater steric bulk that can alter binding pocket complementarity [1]. The C–F bond dissociation energy (~485 kJ/mol) significantly exceeds that of C–Cl (~339 kJ/mol), conferring superior oxidative metabolic stability to the fluoro compound [1]. In the absence of direct head-to-head metabolic stability data for these two compounds, this class-level principle strongly favors the 2-fluoro analog for programs requiring metabolically resilient candidates.

Lead optimization Halogen bonding Metabolic stability

Sulfonylpiperazinone Scaffold Kinase Inhibition: Class-Level Evidence Supporting Prioritization for Kinase Drug Discovery

Although no direct biochemical IC₅₀ data are publicly available for the target compound itself, closely related 1-(pyridin-3-yl)-4-sulfonyl-piperazin-2-one analogs have demonstrated measurable kinase inhibitory activity. A structurally analogous sulfonyl piperazin-2-one derivative (BindingDB ID: BDBM295081, from US10112926 Example 19.17) bearing a pyridin-3-yl-phenylsulfonyl-piperazin-2-one core exhibited IC₅₀ values of 1,000 nM against PI3Kα and 2,800 nM against PI3Kδ in KinaseGlo and TR-FRET Adapta assays, respectively, while showing >10,000 nM against PI3Kβ, indicating isoform selectivity [1]. The target compound retains the identical 1-(pyridin-3-yl)-4-sulfonyl-piperazin-2-one pharmacophore, with the 2-fluorophenyl group providing an additional handle for affinity optimization. This class-level activity confirms that the sulfonylpiperazinone scaffold engages kinase active sites and justifies inclusion of the target compound in kinase-focused screening decks.

Kinase inhibitor screening PI3K pathway Structure-activity relationship

Rotatable Bond Count and Molecular Complexity: Differentiating the Pyridin-3-yl Scaffold from Simpler Piperazinone Building Blocks

The target compound features 3 rotatable bonds and a complexity score of 537 (as computed for the PubChem entry CID 5468422), compared to only 2 rotatable bonds and a markedly lower complexity for the simpler 4-(2-fluorobenzenesulfonyl)piperazin-2-one scaffold (MW 258.27, C₁₀H₁₁FN₂O₃S) [1]. The additional rotatable bond arises from the pyridin-3-yl N-aryl linkage, which introduces conformational flexibility that can be exploited for induced-fit binding to protein targets. In fragment-based screening, the higher complexity and rotatable bond count of the target compound place it beyond typical 'fragment' space (MW < 300, rotatable bonds ≤ 3) and into the 'lead-like' property range, making it more suitable for direct hit-to-lead optimization rather than fragment growing campaigns [2].

Fragment-based drug discovery Molecular complexity Scaffold diversity

Pyridine Regioisomer Specificity: Pyridin-3-yl vs. Pyridin-2-yl and Pyridin-4-yl Positioning in the Sulfonylpiperazinone Series

The 1-(pyridin-3-yl) attachment in the target compound places the pyridine nitrogen at the meta position relative to the piperazinone N1, creating a distinct electronic and geometric presentation compared to the pyridin-2-yl (ortho) or pyridin-4-yl (para) regioisomers [1]. In structurally characterized kinase inhibitors, the pyridin-3-yl orientation frequently engages the hinge region of the ATP-binding site via the pyridine nitrogen acting as a hydrogen-bond acceptor, while the meta attachment minimizes steric clash with the gatekeeper residue [2]. The pyridin-2-yl isomer, by contrast, positions the nitrogen in closer proximity to the piperazinone core, potentially forming an intramolecular interaction that reduces availability for target engagement. No commercially available pyridin-2-yl or pyridin-4-yl direct analogs of this compound were identified in public databases, underscoring the unique availability of the 3-pyridyl regioisomer [1].

Regioisomer selectivity Target engagement Medicinal chemistry

Recommended Application Scenarios for 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097903-42-7)


Kinase Inhibitor Focused Screening Library Enrichment

Based on class-level IC₅₀ data for a closely related 1-(pyridin-3-yl)-4-sulfonyl-piperazin-2-one analog (PI3Kα IC₅₀ = 1,000 nM; PI3Kδ IC₅₀ = 2,800 nM) [1], this compound is best deployed as part of a kinase-focused screening deck. Its pyridin-3-yl hinge-binding motif and modifiable 2-fluorophenyl group make it suitable for both primary screening and subsequent hit expansion via parallel analog synthesis. Procurement as a 30 mg or 100 mg research aliquot from Life Chemicals supports initial dose-response validation.

CNS-Penetrant Lead Optimization Programs

With a TPSA of 79 Ų and XLogP3 of 1 [2], the target compound resides within the empirically validated CNS drug-like property space (TPSA < 90 Ų; LogP 1–4). The ortho-fluorine atom enhances metabolic stability compared to non-fluorinated or chloro-substituted analogs [3], positioning this compound as an attractive starting point for neuroscience target programs where both brain exposure and oxidative stability are critical selection criteria.

Structure-Activity Relationship (SAR) Studies on Sulfonylpiperazinone Pharmacophores

The compound's well-defined heterocyclic framework with 3 rotatable bonds and 23 heavy atoms provides a balanced complexity profile suitable for systematic SAR exploration [2]. The 2-fluorobenzenesulfonyl group can serve as a reference point for halogen scanning (F → Cl → Br → CF₃) to map steric and electronic requirements of the target binding site. Its commercial availability from multiple vendors facilitates reproducible SAR campaigns without reliance on custom synthesis.

Computational Chemistry and in Silico Screening Validation

The availability of computed properties (Exact Mass: 335.07399065 g/mol; TPSA: 79 Ų; XLogP3: 1; H-bond acceptors: 6; H-bond donors: 0) [2] makes this compound a suitable test case for validating docking protocols, pharmacophore models, or machine learning-based activity prediction tools targeting the sulfonylpiperazinone chemical space. Its moderate complexity and drug-like properties align with typical virtual screening benchmark compound criteria.

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